6-Oxohexadeca-7,9,12-trienoic acid
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Overview
Description
6-Oxohexadeca-7,9,12-trienoic acid is a chemical compound known for its unique structure and properties. It is a fatty acid metabolite that has been studied for its role in various biological processes, particularly in plants like Dendrobium nobile . This compound is characterized by its 18-carbon chain with three conjugated double bonds and a keto group at the sixth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohexadeca-7,9,12-trienoic acid typically involves the oxidation of precursor fatty acids. One common method is the use of specific oxidizing agents under controlled conditions to introduce the keto group at the desired position. For instance, the oxidation of linoleic acid derivatives can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of biocatalysts or microbial fermentation could also be explored for more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
6-Oxohexadeca-7,9,12-trienoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The double bonds can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Addition Reagents: Halogens, hydrogen halides.
Major Products Formed
Oxidation: Formation of di-keto acids.
Reduction: Formation of hydroxy acids.
Substitution: Formation of halogenated fatty acids.
Scientific Research Applications
6-Oxohexadeca-7,9,12-trienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Studied for its role in plant metabolism and interaction with endophytic fungi.
Industry: Could be explored for use in the synthesis of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxohexadeca-7,9,12-trienoic acid involves its interaction with various enzymes and metabolic pathways. In plants, it is believed to be involved in the synthesis of plant hormones and other signaling molecules . The keto group and conjugated double bonds make it a reactive intermediate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (6Z,9Z,12Z)-Octadeca-6,9,12-trienoic acid
- 3,7,11,15-Tetramethyl-12-oxohexadeca-2,4-dienoic acid
- Octadec-9-en-12-ynoic acid
Uniqueness
6-Oxohexadeca-7,9,12-trienoic acid is unique due to its specific structure, which includes a keto group at the sixth carbon and three conjugated double bonds. This structure imparts distinct chemical reactivity and biological activity compared to other similar fatty acids .
Properties
CAS No. |
872050-19-6 |
---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
6-oxohexadeca-7,9,12-trienoic acid |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h4-5,7-9,12H,2-3,6,10-11,13-14H2,1H3,(H,18,19) |
InChI Key |
QODRBRVKXLAPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC=CC=CC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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